1-Ethenyl-1-methylspiro[3.5]nonan-2-one
Description
1-Ethenyl-1-methylspiro[3.5]nonan-2-one is a spirocyclic β-lactone characterized by a unique bicyclic framework where two rings (a 3-membered β-lactone and a 5-membered carbocycle) share a single spiro carbon atom. This compound features an ethenyl (C=CH₂) and methyl substituent on the spiro center, which influence its steric and electronic properties.
Properties
CAS No. |
89237-38-7 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-ethenyl-3-methylspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C12H18O/c1-3-11(2)10(13)9-12(11)7-5-4-6-8-12/h3H,1,4-9H2,2H3 |
InChI Key |
UHIQQLLZOPCDOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CC12CCCCC2)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogs of spiro[3.5]nonan-2-one derivatives, highlighting substituent-driven differences in synthesis, stability, and reactivity:
Key Observations :
- Substituent Steric Effects : Bulky groups (e.g., isopropyl, octyl) favor the formation of less sterically hindered diastereomers .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability and alter reactivity .
- Heteroatom Substitution : Replacing oxygen with nitrogen (e.g., 7-azaspiro) modifies hydrogen-bonding capacity and solubility, expanding pharmaceutical applications .
Aldolization of Ketones
The aldolization method (e.g., for 3,3-dimethyl and 3-ethyl derivatives) employs phenyl ester enolates to generate β-lactones in high yields (70–85%). This method is effective for symmetrical ketones but less efficient for aldehydes due to competing 1,3-dioxan-4-one formation .
Electrophilic Halocyclization
5-Bromo-1-oxaspiro[3.5]nonan-2-one is synthesized via intramolecular bromocyclization, achieving 67% yield. The reaction’s regioselectivity is guided by preorganization of intermediates .
Carbonylation of Epoxides
1-Oxaspiro[3.5]nonan-2-one derivatives are accessible via regioselective carbonylation of 2,2-disubstituted epoxides, yielding colorless oils with characteristic NMR profiles (e.g., δ 3.07 ppm for H-1) .
Physicochemical and Spectroscopic Properties
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